Platycodin D

Vue d'ensemble

Description

Applications De Recherche Scientifique

Platycodin D has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of novel saponin derivatives with potential therapeutic applications.

Biology: this compound is studied for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction.

Medicine: It has shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions. .

Industry: this compound is used in the formulation of health supplements and cosmetics due to its anti-inflammatory and antioxidant properties

Mécanisme D'action

Target of Action

Platycodin D (PD), an oleanane-type triterpenoid saponin, is one of the active substances in Platycodon grandiflorus . It has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . PD has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis by targeting multiple signaling pathways .

Mode of Action

PD interacts with its targets, leading to significant changes in the cell. For instance, PD has been shown to downregulate the protein level of c-Myc rather than its mRNA level in a dose-dependent manner .

Biochemical Pathways

PD affects various signaling pathways involved in these processes . For example, PD can regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase . In terms of lipid metabolism, PD decreased the whole-body lipid levels, including total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL), and reduced the hepatic fat accumulation induced by T2D through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Pharmacokinetics

Research on PD’s pharmacokinetics and extraction processes is under study . The bioavailability of PD could be improved by being prescribed with Glycyrrhiza uralensis Fisch. or by creating a new dosage form . A study showed that the area under the curve, the peak concentration, the time to reach peak concentration, and mean residence time of PD in Platycodi radix extract (PRE) were enhanced significantly compared with that in single PD .

Result of Action

PD exhibits a wide range of anti-tumor activities . It has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis . PD also triggers apoptosis and autophagy in tumor cells .

Action Environment

The action, efficacy, and stability of PD can be influenced by environmental factors. For instance, PD was discovered to have hemolytic activity correlated . PD has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The clinical translation of PD still has a long way to go .

Analyse Biochimique

Biochemical Properties

Platycodin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves glucose and insulin tolerance levels, maintains glucose homeostasis, and decreases the decomposition of hepatic glycogen . It also reduces hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The results of molecular docking showed that this compound may have a potential direct effect on AMPK and other key glycolipid metabolism proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound treatment (2.5 and 5.0 mg kg −1) improved high-fat diet-induced body weight gain in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases the whole-body lipid levels, including total cholesterol, triglycerides, and high-density lipoprotein, and reduces the hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Platycodin D est principalement obtenue par extraction des racines de Platycodon grandiflorum. Le processus d'extraction implique le séchage des racines, suivi d'une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie en phase liquide haute performance (HPLC) pour isoler la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique la culture à grande échelle de Platycodon grandiflorum, suivie d'un traitement mécanique pour extraire le composé. Les racines sont généralement séchées à des températures contrôlées pour préserver la teneur en saponine. Les racines séchées sont ensuite soumises à des procédés d'extraction et de purification par solvant pour obtenir de la this compound à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La Platycodin D subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier sa structure afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de borohydrure de sodium ou d'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent présenter des activités biologiques améliorées ou modifiées .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme matière première pour la synthèse de nouveaux dérivés de saponine présentant des applications thérapeutiques potentielles.

Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires, notamment l'apoptose, la régulation du cycle cellulaire et la transduction du signal.

Médecine : Elle s'est montrée prometteuse dans le traitement de diverses maladies, notamment le cancer, les infections virales et les affections inflammatoires. .

Industrie : La this compound est utilisée dans la formulation de compléments alimentaires et de cosmétiques en raison de ses propriétés anti-inflammatoires et antioxydantes

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Comparaison Avec Des Composés Similaires

La Platycodin D est unique parmi les saponines triterpénoïdes en raison de son large éventail d'activités biologiques. Des composés similaires comprennent :

Platycodin D2 : Une autre saponine de Platycodon grandiflorum possédant des propriétés anti-cancéreuses similaires.

Platycoside E : Un précurseur de la this compound qui peut être converti enzymatiquement en this compound.

Platycodin D3 : Un autre dérivé présentant des applications thérapeutiques potentielles.

La this compound se démarque par ses puissantes activités anti-cancéreuses et anti-virales, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Platycodin D (PD) is a triterpenoid saponin primarily extracted from the roots of Platycodon grandiflorus, a plant used in traditional medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, immune-modulating, and antioxidant effects. This article synthesizes recent research findings on the biological activities of this compound, supported by data tables and case studies.

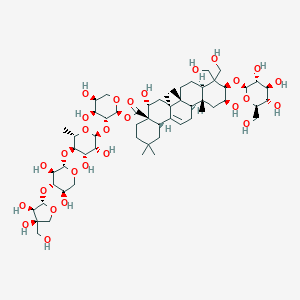

This compound is classified as an oleanane-type triterpenoid saponin. Its structure allows it to interact with various cellular pathways, leading to its pharmacological effects. The conversion of platycoside E to this compound involves enzymatic processes that enhance its bioavailability and efficacy in biological systems .

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-cancer properties across various cancer cell lines.

- Cell Apoptosis Induction : In BEL-7402 human liver cancer cells, PD induced apoptosis in a dose-dependent manner. The compound increased the Bax/Bcl-2 ratio and levels of cleaved PARP and caspase-3, which are markers of apoptosis. The IC50 values for PD were reported as 37.70 μmol/L at 24 hours, decreasing to 19.70 μmol/L at 72 hours .

- Tumor Growth Inhibition : In vivo studies using BEL-7402-bearing mice demonstrated that administration of PD (10 mg/kg/day) significantly reduced tumor volume compared to controls .

Immune Modulation

This compound has been shown to enhance immune responses, particularly in immunocompromised conditions:

- Cytokine Production : Hydrolyzed and fermented extracts containing PD increased serum levels of IL-12, TNF-α, and other cytokines in mice treated with cyclophosphamide, suggesting a restoration of immune function .

- Macrophage Activation : PD treatment enhanced macrophage phagocytosis and increased the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, indicating its potential as an immunomodulatory agent .

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been extensively studied:

- LPS-Induced Inflammation : In experiments with primary rat microglia cells, PD reduced the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) when stimulated with lipopolysaccharides (LPS). This effect was associated with decreased reactive oxygen species (ROS) levels .

- Mechanistic Insights : The anti-inflammatory action is mediated through the inhibition of lipid raft cholesterol levels and modulation of LXRα expression, which plays a crucial role in lipid metabolism and inflammation .

Summary of Biological Activities

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Cancer Treatment Study : A study involving BEL-7402 cells demonstrated that co-treatment with autophagy inhibitors enhanced the apoptotic effects of this compound, indicating a complex interplay between apoptosis and autophagy pathways in cancer therapy .

- Immunomodulatory Effects : A clinical trial showed that patients receiving hydrolyzed Platycodon extracts exhibited improved immune markers post-cyclophosphamide treatment, suggesting potential applications in cancer therapy adjuncts .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBWUNOAQPMRBA-NDTOZIJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021773 | |

| Record name | Platycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-68-8 | |

| Record name | Platycodin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platycodin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58479-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLATYCODIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWJ06TA2GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.